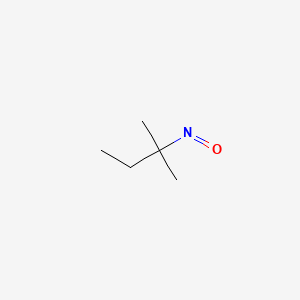
Butane, 2-methyl-2-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 2-methyl-2-nitroso- is an organic compound with the chemical formula C₄H₉NOThis compound is characterized by its blue liquid appearance and is primarily used in chemical research as a spin trap, which means it binds to radicals .
Méthodes De Préparation
The synthesis of Butane, 2-methyl-2-nitroso- involves several steps:
Oxidation of tert-butylamine: The initial step involves the oxidation of tert-butylamine to form 2-methyl-2-nitropropane.
Reduction of 2-methyl-2-nitropropane: This compound is then reduced to form N-tert-butylhydroxylamine.
Oxidation of N-tert-butylhydroxylamine: Finally, N-tert-butylhydroxylamine is oxidized to produce 2-methyl-2-nitrosopropane
Analyse Des Réactions Chimiques
Butane, 2-methyl-2-nitroso- undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can act as an electrophile in substitution reactions, transforming sulfones into aldehydes.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and zinc dust for reduction. The major products formed from these reactions are dependent on the specific reagents and conditions used.
Applications De Recherche Scientifique
Butane, 2-methyl-2-nitroso- has several applications in scientific research:
Spin Trapping: It is used as a spin trap in electron spin resonance studies to detect and analyze unstable free radicals
Organic Synthesis: It serves as an electrophile in organic synthesis, particularly in transforming sulfones into aldehydes.
Polymerization: It is an efficient regulator of the radical polymerization of methyl methacrylate through the ‘pseudoliving’ chain mechanism.
Mécanisme D'action
The mechanism by which Butane, 2-methyl-2-nitroso- exerts its effects involves its ability to trap free radicals. This compound binds to unstable free radicals, forming stable paramagnetic nitroxide radicals that can be detected and analyzed by electron spin resonance spectroscopy . This trapping mechanism is particularly useful for studying carbon-centered tyrosyl radicals.
Comparaison Avec Des Composés Similaires
Butane, 2-methyl-2-nitroso- is unique due to its specific structure and reactivity. Similar compounds include:
- Ethylamine
- Ethylenediamine
- Propylamine
- Isopropylamine
- 1,2-Diaminopropane
- 1,3-Diaminopropane
- Isobutylamine
- tert-Butylamine
- n-Butylamine
- sec-Butylamine
- Putrescine
These compounds share some structural similarities but differ in their specific chemical properties and reactivity.
Propriétés
Numéro CAS |
34946-78-6 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
2-methyl-2-nitrosobutane |
InChI |
InChI=1S/C5H11NO/c1-4-5(2,3)6-7/h4H2,1-3H3 |
Clé InChI |
CCRGYMRZYGPFRS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
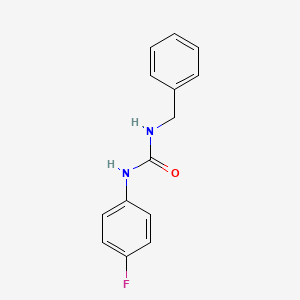
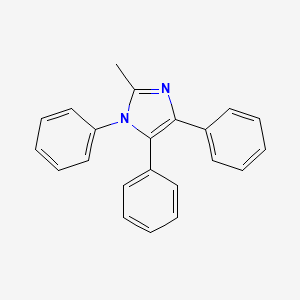
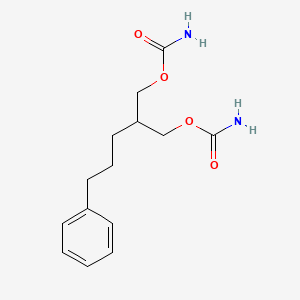
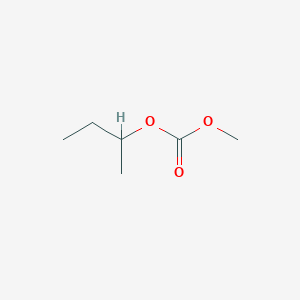


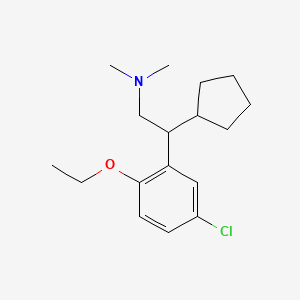
![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
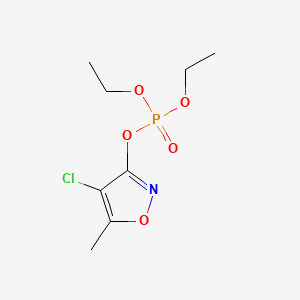
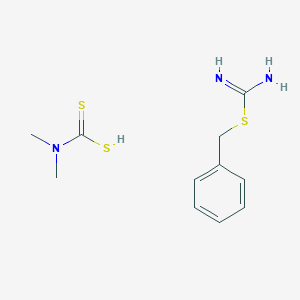
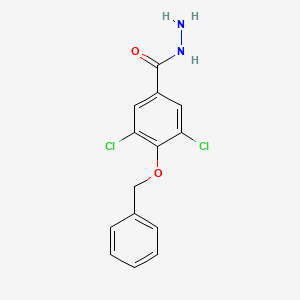
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
